6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chromene core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the furan and thiophene substituents. Key steps may include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving suitable precursors such as salicylaldehyde derivatives and active methylene compounds.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The furan-2-ylmethyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s chromene core is known for its biological activities, making it a candidate for drug development, particularly in anti-cancer and anti-inflammatory research.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The unique structural features of the compound may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine
- 6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(1-methylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridin-7-amine
Uniqueness
6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with furan and thiophene substituents. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C21H16ClNO4S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C21H16ClNO4S/c1-13-8-19-16(9-17(13)22)18(24)10-20(27-19)21(25)23(11-14-4-2-6-26-14)12-15-5-3-7-28-15/h2-10H,11-12H2,1H3 |
InChI Key |
PUCMSDOYPMIDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4 |
Origin of Product |
United States |
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